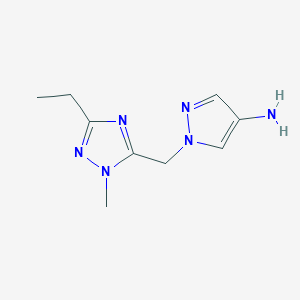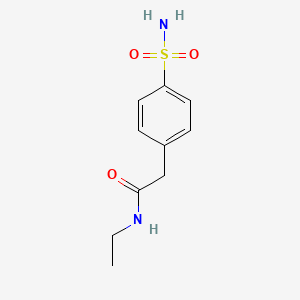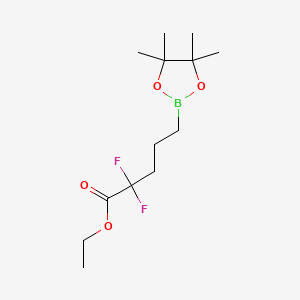
Ethyl 2,2-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2,2-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate is a chemical compound that features a boronic ester group. This compound is of interest in organic synthesis due to its unique structure, which includes both fluorine atoms and a boronic ester moiety. The presence of these functional groups makes it a versatile intermediate in various chemical reactions.
Métodos De Preparación
The synthesis of Ethyl 2,2-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate typically involves the reaction of ethyl 2,2-difluoropentanoate with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Common solvents used in this reaction include tetrahydrofuran (THF) or dichloromethane (DCM). The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Análisis De Reacciones Químicas
Ethyl 2,2-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Hydroboration: The compound can undergo hydroboration reactions with alkenes or alkynes, leading to the formation of organoboron compounds.
Oxidation: The boronic ester group can be oxidized to form boronic acids, which are useful intermediates in organic synthesis.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like THF or DCM. The major products formed from these reactions depend on the specific conditions and reactants used.
Aplicaciones Científicas De Investigación
Ethyl 2,2-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Medicine: Boronic esters are known for their role in the development of proteasome inhibitors, which are used in the treatment of multiple myeloma and other cancers.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Ethyl 2,2-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable intermediate in organic synthesis. The fluorine atoms in the compound also enhance its reactivity and stability, allowing it to participate in a wide range of chemical transformations.
Comparación Con Compuestos Similares
Ethyl 2,2-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate can be compared with other boronic esters, such as:
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
These compounds share the boronic ester group but differ in their additional functional groups and overall structure. The presence of fluorine atoms in this compound makes it particularly unique, as fluorine can significantly alter the compound’s reactivity and stability.
Propiedades
Fórmula molecular |
C13H23BF2O4 |
|---|---|
Peso molecular |
292.13 g/mol |
Nombre IUPAC |
ethyl 2,2-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate |
InChI |
InChI=1S/C13H23BF2O4/c1-6-18-10(17)13(15,16)8-7-9-14-19-11(2,3)12(4,5)20-14/h6-9H2,1-5H3 |
Clave InChI |
CYPSTHCFFFWZOX-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)CCCC(C(=O)OCC)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]piperazinedihydrochloride](/img/structure/B13566368.png)
![Tert-butyl5-amino-6-methyl-1',2',3',6'-tetrahydro-[3,4'-bipyridine]-1'-carboxylate](/img/structure/B13566369.png)
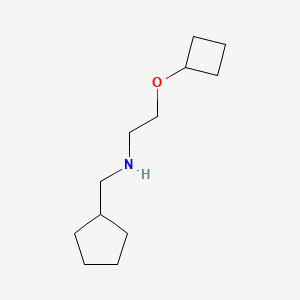
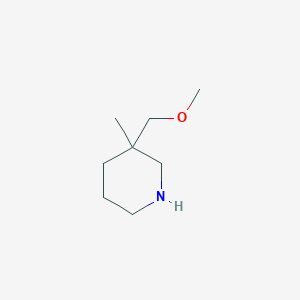
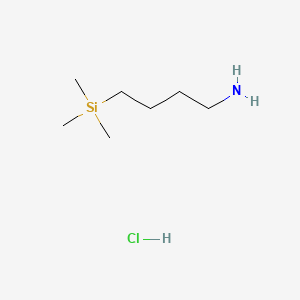
![5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-4-sulfonamido]benzoic acid](/img/structure/B13566397.png)

![5-Oxa-8-azaspiro[3.5]nonane-8-carboxamide](/img/structure/B13566409.png)
![Spiro[2.5]octan-5-yl 4-methylbenzene-1-sulfonate](/img/structure/B13566415.png)
